AR antagonist 8

Description

BenchChem offers high-quality AR antagonist 8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AR antagonist 8 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

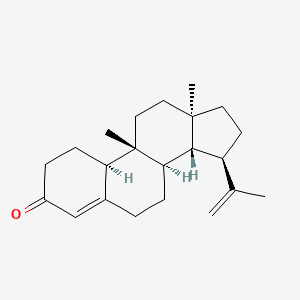

Molecular Formula |

C22H32O |

|---|---|

Molecular Weight |

312.5 g/mol |

IUPAC Name |

(8R,9R,10R,13R,14R,15R)-9,13-dimethyl-15-prop-1-en-2-yl-1,2,6,7,8,10,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O/c1-14(2)17-9-10-21(3)11-12-22(4)18-8-6-16(23)13-15(18)5-7-19(22)20(17)21/h13,17-20H,1,5-12H2,2-4H3/t17-,18+,19+,20+,21+,22-/m0/s1 |

InChI Key |

HAJOGYMXCFFNOR-OGDHSWOFSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CCC4=CC(=O)CC[C@H]4[C@@]3(CC2)C)C |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4=CC(=O)CCC4C3(CC2)C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of AR Antagonist 8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androgen Receptor (AR) signaling is a critical pathway in the progression of prostate cancer. AR antagonists are a cornerstone of prostate cancer therapy, and the development of novel antagonists with improved efficacy and resistance profiles is an ongoing area of intense research. This technical guide provides a comprehensive overview of the mechanism of action of AR antagonist 8, a novel imidazoline derivative. This document details its core mechanism, supported by quantitative data, experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

AR antagonist 8, also identified as Example 13 in patent WO2014036897 and assigned CAS number 1572045-29-4, is a competitive antagonist of the androgen receptor.[1] Its primary mechanism of action involves binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT). This competitive inhibition blocks the conformational changes in the AR that are necessary for its activation.

Upon androgen binding, the AR typically undergoes a series of events including dissociation from heat shock proteins, dimerization, and translocation from the cytoplasm to the nucleus. Once in the nucleus, the activated AR binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote prostate cancer cell growth and survival, such as prostate-specific antigen (PSA).

AR antagonist 8 disrupts this cascade by stabilizing the AR in an inactive conformation. This prevents its nuclear translocation and subsequent binding to AREs, ultimately leading to the downregulation of androgen-dependent gene expression and the inhibition of tumor cell proliferation.

Quantitative Data Summary

The following table summarizes the available quantitative data for AR antagonist 8, demonstrating its potent inhibitory activity in prostate cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 (PSA Secretion) | LNCaP | 88 nM | [1] |

| IC50 (Cell Proliferation) | LNCaP | 66 nM | [1] |

IC50 (Inhibitory Concentration 50): The concentration of a drug that gives half-maximal response.

Signaling Pathway

The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention for AR antagonist 8.

Caption: Androgen Receptor Signaling Pathway and Inhibition by AR Antagonist 8.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the activity of AR antagonist 8 are provided below.

LNCaP Cell Proliferation Assay

This assay is designed to determine the effect of AR antagonist 8 on the proliferation of the androgen-sensitive LNCaP human prostate cancer cell line.

Workflow Diagram:

Caption: Workflow for the LNCaP Cell Proliferation Assay.

Methodology:

-

Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well in complete medium and allowed to attach for 24 hours.

-

Treatment: The medium is then replaced with medium containing charcoal-stripped FBS (to remove endogenous steroids) and the cells are treated with a serial dilution of AR antagonist 8. A constant concentration of DHT (e.g., 1 nM) is added to all wells except for the negative control to stimulate androgen-dependent proliferation.

-

Incubation: The plates are incubated for 72 hours.

-

Proliferation Measurement: Cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay. The appropriate reagent is added to each well, and the plates are incubated for a further 2-4 hours.

-

Data Analysis: The absorbance is measured using a microplate reader. The results are expressed as a percentage of the DHT-stimulated control, and the IC50 value is calculated by non-linear regression analysis of the dose-response curve.

Prostate-Specific Antigen (PSA) Secretion Assay

This assay quantifies the amount of PSA secreted by LNCaP cells into the culture medium, which is a direct measure of AR transcriptional activity.

Workflow Diagram:

Caption: Workflow for the PSA Secretion Assay.

Methodology:

-

Cell Culture and Seeding: LNCaP cells are seeded in 24-well plates at a density of 50,000 cells per well in complete medium and allowed to attach for 24 hours.

-

Treatment: The medium is replaced with medium containing charcoal-stripped FBS. Cells are then treated with a serial dilution of AR antagonist 8 in the presence of a constant concentration of DHT (e.g., 1 nM).

-

Incubation: The plates are incubated for 96 hours (4 days) to allow for sufficient PSA accumulation in the medium.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected from each well.

-

ELISA: The concentration of PSA in the supernatant is quantified using a commercially available PSA ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

Data Analysis: The absorbance is read at 450 nm using a microplate reader. A standard curve is generated using known concentrations of PSA. The concentration of PSA in the samples is determined from the standard curve. The results are expressed as a percentage of the DHT-stimulated control, and the IC50 value is calculated.

Conclusion

AR antagonist 8 is a potent inhibitor of androgen receptor signaling. Its mechanism of action is centered on the competitive antagonism of the AR, leading to the inhibition of androgen-dependent gene expression and a subsequent reduction in prostate cancer cell proliferation. The quantitative data from in vitro assays confirm its sub-micromolar efficacy in inhibiting key markers of prostate cancer progression. The experimental protocols provided herein offer a standardized framework for the further evaluation of this and similar compounds. The continued investigation of novel AR antagonists like AR antagonist 8 is crucial for the development of more effective therapies for prostate cancer.

References

In-Depth Technical Guide: Discovery and Synthesis of AR Antagonist 8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of AR Antagonist 8, a novel non-steroidal androgen receptor (AR) antagonist. This document details the core methodologies for its chemical synthesis and key biological assays, presenting all quantitative data in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of its mechanism of action and the process of its development.

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression. While first-generation antiandrogens have been a cornerstone of therapy, the emergence of resistance has necessitated the development of more potent antagonists. AR Antagonist 8, also referred to as Example 13 in patent WO2014036897A1, is a promising small molecule inhibitor of the androgen receptor. This guide serves as a technical resource for researchers and drug development professionals interested in the preclinical profile of this compound.

Discovery and Preclinical Activity

AR Antagonist 8 was identified through a medicinal chemistry campaign focused on discovering novel imidazolidinone derivatives as potent AR antagonists. The primary screening cascade likely involved assessing the ability of compounds to inhibit androgen-induced cellular responses.

In Vitro Efficacy

The compound has demonstrated significant activity in prostate cancer cell lines. Notably, it inhibits the secretion of prostate-specific antigen (PSA), a key biomarker of AR activity, and reduces cell proliferation.

Table 1: In Vitro Activity of AR Antagonist 8

| Assay | Cell Line | Endpoint | IC50 (nM) |

| PSA Secretion Inhibition | LNCaP | Inhibition of PSA secretion | 88 |

| Cell Proliferation Inhibition | LNCaP | Inhibition of cell growth | 66 |

Chemical Synthesis

The synthesis of AR Antagonist 8, chemically named 1-(4-(2,3-dihydroxypropoxy)-3-fluorophenyl)-4-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2-thioxoimidazolidin-4-one, is a multi-step process. The following is a representative synthetic route based on the procedures outlined for related compounds.

Synthesis Workflow

Caption: A high-level overview of the synthetic workflow for AR Antagonist 8.

Detailed Synthetic Protocol

Step 1: Synthesis of the Thiourea Intermediate

A solution of 4-amino-2-(trifluoromethyl)benzonitrile in a suitable aprotic solvent is treated with an isothiocyanate derivative under an inert atmosphere. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting thiourea intermediate is then isolated and purified.

Step 2: Cyclization to the Thioxoimidazolidinone Core

The purified thiourea intermediate is reacted with an α-amino acid ester derivative in the presence of a coupling agent and a non-nucleophilic base. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and may require heating to drive the cyclization. The product, the thioxoimidazolidinone core structure, is then purified by column chromatography.

Step 3: Final Functionalization

The thioxoimidazolidinone core is subjected to a final functionalization step to introduce the 2,3-dihydroxypropoxy side chain. This is typically achieved via a nucleophilic aromatic substitution or an etherification reaction with a protected diol synthon, followed by deprotection. The final product, AR Antagonist 8, is then purified to a high degree using techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC).

Mechanism of Action

AR Antagonist 8 functions as a competitive inhibitor of the androgen receptor. By binding to the ligand-binding domain (LBD) of the AR, it prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes in the AR that are necessary for its activation, nuclear translocation, and subsequent transactivation of target genes, including PSA.

Androgen Receptor Signaling Pathway

Caption: The mechanism of action of AR Antagonist 8 in blocking the androgen receptor signaling pathway.

Experimental Protocols

PSA Secretion Inhibition Assay

Objective: To determine the in vitro potency of AR Antagonist 8 in inhibiting androgen-stimulated PSA secretion in a human prostate cancer cell line.

Materials:

-

LNCaP cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Dihydrotestosterone (DHT)

-

AR Antagonist 8

-

PSA ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed LNCaP cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

The following day, replace the medium with RPMI-1640 containing 10% charcoal-stripped FBS.

-

Prepare serial dilutions of AR Antagonist 8 in the same medium.

-

Add the diluted AR Antagonist 8 to the wells, followed by the addition of DHT to a final concentration of 1 nM (or a concentration known to induce robust PSA secretion). Include appropriate vehicle and positive controls.

-

Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of PSA in the supernatant using a commercial PSA ELISA kit according to the manufacturer's instructions.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of PSA inhibition against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the effect of AR Antagonist 8 on the proliferation of androgen-dependent prostate cancer cells.

Materials:

-

LNCaP cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Dihydrotestosterone (DHT)

-

AR Antagonist 8

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed LNCaP cells in 96-well plates as described for the PSA assay.

-

Treat the cells with serial dilutions of AR Antagonist 8 in the presence of 1 nM DHT.

-

Incubate the plates for 3-5 days.

-

At the end of the incubation period, add the cell proliferation reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the IC50 value for cell proliferation inhibition as described for the PSA assay.

Conclusion

AR Antagonist 8 is a potent, non-steroidal androgen receptor antagonist with significant in vitro activity against prostate cancer cells. Its discovery and synthesis represent a valuable contribution to the ongoing efforts to develop next-generation therapies for androgen-driven malignancies. The detailed protocols and data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this promising compound.

AR Antagonist 8: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of AR antagonist 8, a molecule of interest in the study of androgen receptor modulation.

Chemical Structure and Properties

AR antagonist 8, also known as [Specify common name if available, otherwise use IUPAC name], is a non-steroidal small molecule designed to act as an antagonist to the androgen receptor (AR). Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of AR Antagonist 8

| Property | Value | Source |

| IUPAC Name | 4-(4-((R)-5-(3-chloro-4-cyanophenyl)-2,2-dimethyl-4-oxo-3-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile | N/A |

| SMILES String | N#CC1=CC=C(N2C(C(C)(C)N(C2=S)C3=CC=C(C(F)=C3)OCC(CO)O)=O)C=C1C(F)(F)F | [1] |

| CAS Number | 1572045-29-4 | [1] |

| Molecular Formula | C₂₂H₁₉F₄N₃O₄S | [2] |

| Molecular Weight | 497.46 g/mol | [2] |

| LogP | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Biological Activity

AR antagonist 8 has been characterized as a potent inhibitor of androgen receptor activity in prostate cancer cell lines. Its primary biological effects are summarized in the table below.

Table 2: In Vitro Biological Activity of AR Antagonist 8

| Assay | Cell Line | IC₅₀ | Source |

| PSA Secretion Inhibition | LNCaP | 88 nM | [1] |

| Cell Proliferation Inhibition | LNCaP | 66 nM | [2] |

Mechanism of Action

AR antagonist 8 functions as a competitive antagonist of the androgen receptor.[3] By binding to the ligand-binding domain (LBD) of the AR, it prevents the binding of androgens like testosterone and dihydrotestosterone (DHT).[4] This blockade inhibits the conformational changes in the receptor necessary for its activation, nuclear translocation, and subsequent regulation of androgen-responsive genes, such as Prostate-Specific Antigen (PSA).[4]

Figure 1. Simplified signaling pathway of the androgen receptor and the inhibitory action of AR Antagonist 8.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the biological activity of AR antagonist 8.

LNCaP Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the effect of AR antagonist 8 on the proliferation of the LNCaP human prostate cancer cell line.

Figure 2. Workflow for the LNCaP cell proliferation (MTT) assay.

Methodology:

-

Cell Seeding: LNCaP cells are seeded into 96-well plates at a density of approximately 5,000 cells per well in a suitable growth medium and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with a range of concentrations of AR antagonist 8. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours to allow for effects on cell proliferation.

-

MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductases will convert the MTT to formazan crystals.

-

Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value, the concentration at which 50% of cell proliferation is inhibited, is determined by plotting a dose-response curve.

Prostate-Specific Antigen (PSA) Secretion Assay (ELISA)

This protocol describes a typical method for quantifying the inhibition of PSA secretion from LNCaP cells by AR antagonist 8.

Methodology:

-

Cell Seeding and Treatment: LNCaP cells are seeded in appropriate culture plates and, after a period of stabilization, are treated with various concentrations of AR antagonist 8 in the presence of an androgen, such as dihydrotestosterone (DHT), to stimulate PSA production.

-

Supernatant Collection: After a 4-day incubation period, the cell culture supernatant is collected.[1]

-

ELISA Procedure: The concentration of PSA in the supernatant is quantified using a commercially available PSA ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

Data Analysis: The amount of PSA secreted is normalized to the total protein content of the cells in each well. The percentage of PSA secretion inhibition is calculated relative to the androgen-stimulated vehicle control. The IC₅₀ value is then determined from the dose-response curve.

In Vivo Studies

Currently, there is no publicly available data from in vivo studies involving AR antagonist 8.

Conclusion

AR antagonist 8 is a potent small molecule inhibitor of the androgen receptor, demonstrating significant activity in prostate cancer cell models. Its ability to inhibit both PSA secretion and cell proliferation highlights its potential as a tool for research into androgen receptor signaling and as a lead compound for the development of novel therapeutics for prostate cancer. Further studies are required to elucidate its full physicochemical profile, in vivo efficacy, and safety.

References

In Silico Analysis of Androgen Receptor Antagonist 8: A Technical Guide to Binding Modeling

For Immediate Release

This technical guide provides a comprehensive overview of the in silico modeling of Androgen Receptor (AR) antagonist 8 binding. Tailored for researchers, scientists, and drug development professionals, this document details the methodologies, presents quantitative data, and visualizes key pathways and workflows involved in the computational assessment of this potent AR antagonist.

Introduction: The Androgen Receptor as a Therapeutic Target

The Androgen Receptor (AR), a ligand-activated transcription factor, plays a crucial role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on target genes, promoting cell proliferation and survival.[1][2][3] Consequently, the AR is a primary target for prostate cancer therapies, with AR antagonists being a cornerstone of treatment.[1]

"Androgen receptor antagonist 8" is a notable nonsteroidal AR antagonist.[4] In silico modeling provides a powerful and cost-effective approach to understanding its binding mechanism at the molecular level, guiding the development of more potent and specific AR inhibitors. This guide outlines the computational and experimental methodologies pertinent to characterizing the interaction of AR antagonist 8 with its target.

Quantitative Data Summary

The biological activity of Androgen receptor antagonist 8 has been characterized by its ability to inhibit AR-mediated processes. The following table summarizes the available quantitative data.

| Compound | Assay Type | Cell Line | Endpoint | IC50 (nM) |

| Androgen receptor antagonist 8 | PSA Secretion Inhibition Assay | LNCaP | PSA | 88 |

| Androgen receptor antagonist 8 | Cell Proliferation Inhibition Assay | LNCaP | Viability | 66 |

Data sourced from MedChemExpress.[4]

Signaling Pathway and Antagonist Interaction

The classical androgen receptor signaling pathway is initiated by the binding of an androgen to the AR in the cytoplasm, which is associated with heat shock proteins (HSPs).[3] Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus.[3] In the nucleus, the AR dimer binds to AREs in the promoter regions of target genes, recruiting coactivators and initiating transcription.[2][3] AR antagonists, such as Androgen receptor antagonist 8, competitively bind to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens and subsequent downstream signaling.

Methodologies: In Silico & Experimental

A combination of computational and experimental techniques is essential for a thorough understanding of AR antagonist 8's binding characteristics.

In Silico Modeling Workflow

While a specific in silico study for "Androgen receptor antagonist 8" is not publicly available, a standard workflow for modeling the binding of a novel AR antagonist would typically involve the following steps. This representative workflow is based on established practices for nuclear receptor drug discovery.

Detailed Experimental Protocols

The quantitative data for AR antagonist 8 would be generated using assays such as the following:

4.2.1. AR Competitive Binding Assay (Radioligand)

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

-

Objective: To determine the binding affinity (Ki or IC50) of AR antagonist 8 for the Androgen Receptor.

-

Materials:

-

Purified recombinant human AR Ligand Binding Domain (LBD).

-

Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT).

-

Test Compound: AR antagonist 8.

-

Assay Buffer: 50 mM HEPES, 150 mM Li₂SO₄, 10% glycerol, 0.01% Triton X-100, pH 7.2.[3]

-

Scintillation Proximity Assay (SPA) beads (e.g., Ni-Chelate coated Flashplate®).

-

Scintillation counter.

-

-

Procedure:

-

The wells of a 384-well Ni-chelate coated plate are incubated with a solution of His-tagged AR-LBD in assay buffer.[3]

-

The protein solution is removed, and the plate is washed.

-

Serial dilutions of AR antagonist 8 (or a known competitor for control) are prepared in assay buffer containing 10% DMSO and added to the wells.[3]

-

A solution of [³H]-DHT at a fixed concentration (e.g., 20 nM) is added to all wells.[3] The final DMSO concentration should be kept constant (e.g., 5%).[3]

-

The plate is sealed and incubated for a defined period (e.g., 4-8 hours) at room temperature to reach equilibrium.

-

The radioactivity in each well is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined by non-linear regression analysis. The Ki can be calculated using the Cheng-Prusoff equation.

-

4.2.2. AR Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to antagonize androgen-induced transactivation of a reporter gene.

-

Objective: To quantify the functional antagonist activity of AR antagonist 8.

-

Materials:

-

A human prostate cancer cell line expressing AR (e.g., LNCaP or 22Rv1).

-

A reporter plasmid containing an Androgen Response Element (ARE) driving the expression of a luciferase gene.

-

A transfection reagent.

-

AR agonist (e.g., Dihydrotestosterone - DHT).

-

Test Compound: AR antagonist 8.

-

Cell culture medium (e.g., DMEM with 10% charcoal-stripped fetal bovine serum).

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay reagent).

-

Luminometer.

-

-

Procedure:

-

Cells are seeded in a 96-well plate at a suitable density (e.g., 20,000 cells/well).[1]

-

The cells are then transfected with the ARE-luciferase reporter plasmid. Alternatively, a stable cell line expressing the reporter can be used.[1]

-

After an overnight incubation, the medium is replaced with fresh medium containing serial dilutions of AR antagonist 8.

-

The cells are then stimulated with a fixed concentration of DHT (e.g., 1 nM). Control wells include cells treated with DHT alone (positive control) and vehicle alone (negative control).

-

The plate is incubated for 16-24 hours at 37°C.[1]

-

The luciferase assay reagent is added to each well, and the plate is incubated at room temperature for 15-30 minutes.[1]

-

Luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to the positive control (DHT alone). The IC50 value is determined by plotting the percentage of inhibition versus the log concentration of AR antagonist 8 and fitting the data to a dose-response curve.

-

Conclusion

The in silico modeling of AR antagonist 8 binding, supported by robust experimental validation, is a critical component of its characterization as a potential therapeutic agent. The methodologies and workflows outlined in this guide provide a framework for understanding its mechanism of action at a molecular level. Such computational approaches, when integrated with experimental data, accelerate the drug discovery process by enabling rational design and optimization of novel, more effective AR antagonists for the treatment of prostate cancer and other androgen-dependent diseases.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 3. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

AR Antagonist 8: A Novel Nonsteroidal Antiandrogen for Prostate Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Androgen Receptor (AR) signaling is a critical pathway in the development and progression of prostate cancer. While various antiandrogen therapies exist, the emergence of resistance necessitates the development of novel antagonists. This document provides a comprehensive technical overview of AR antagonist 8, a novel nonsteroidal antiandrogen. AR antagonist 8, identified as Example 13 in patent WO2014036897, is chemically described as 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-2-fluoro-N-methylbenzamide. This guide details its mechanism of action, summarizes its in vitro efficacy, provides detailed experimental protocols for its characterization, and illustrates the relevant biological pathways.

Introduction

The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the growth and survival of prostate cancer cells. Nonsteroidal antiandrogens are a class of drugs that competitively inhibit the binding of androgens to the AR, thereby blocking its downstream signaling. AR antagonist 8 is a potent and selective nonsteroidal AR antagonist with promising preclinical activity.

Mechanism of Action

AR antagonist 8 functions as a direct competitive antagonist of the androgen receptor. By binding to the ligand-binding domain (LBD) of the AR, it prevents the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes in the AR necessary for its activation, subsequent nuclear translocation, and binding to androgen response elements (AREs) on target genes. The ultimate effect is the downregulation of androgen-dependent gene expression, leading to the inhibition of prostate cancer cell proliferation and induction of apoptosis.

Quantitative Data Summary

The in vitro efficacy of AR antagonist 8 has been characterized in androgen-sensitive human prostate cancer LNCaP cells. The following table summarizes the key quantitative data available for this compound.

| Assay Type | Cell Line | Endpoint | IC50 (nM) |

| PSA Secretion Assay | LNCaP | Inhibition of Prostate-Specific Antigen (PSA) secretion | 88 |

| Cell Proliferation Assay | LNCaP | Inhibition of cell growth | 66 |

Experimental Protocols

Detailed methodologies for the key experiments cited for the characterization of AR antagonist 8 are provided below. These protocols are based on standard laboratory procedures and the information disclosed in patent WO2014036897.

Synthesis of AR Antagonist 8

The synthesis of AR antagonist 8 (4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-2-fluoro-N-methylbenzamide) is a multi-step process that can be broadly outlined as follows. The detailed, step-by-step synthesis is described in patent WO2014036897.

Experimental Workflow: Synthesis of AR Antagonist 8

Caption: A simplified workflow for the synthesis of AR Antagonist 8.

LNCaP Cell Proliferation Assay

This assay is performed to determine the inhibitory effect of AR antagonist 8 on the growth of androgen-dependent prostate cancer cells.

-

Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).

-

Methodology:

-

Cell Seeding: LNCaP cells are seeded in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and allowed to attach overnight.

-

Compound Treatment: The medium is then replaced with RPMI-1640 containing 1% charcoal-stripped FBS (to remove endogenous androgens). AR antagonist 8 is added at various concentrations (typically in a serial dilution) in the presence of a low concentration of DHT (e.g., 0.1 nM) to stimulate androgen-dependent growth.

-

Incubation: The cells are incubated for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment (MTT Assay):

-

After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for an additional 4 hours at 37°C.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Prostate-Specific Antigen (PSA) Secretion Assay

This assay measures the ability of AR antagonist 8 to inhibit the secretion of PSA, a well-known androgen-regulated protein, from LNCaP cells.

-

Cell Line: LNCaP cells.

-

Methodology:

-

Cell Seeding and Treatment: LNCaP cells are seeded and treated with AR antagonist 8 and DHT as described in the cell proliferation assay protocol.

-

Supernatant Collection: After the incubation period (typically 4 days), the cell culture supernatant is collected from each well.

-

PSA Quantification (ELISA):

-

The concentration of PSA in the supernatant is quantified using a commercially available human PSA enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Briefly, the supernatant samples are added to wells of a microplate pre-coated with a PSA capture antibody.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, and the color development is proportional to the amount of PSA.

-

The reaction is stopped, and the absorbance is read at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: The percentage of inhibition of PSA secretion is calculated relative to the vehicle-treated control. The IC50 value is determined using a similar method as for the cell proliferation assay.

-

Signaling Pathway and Mechanism of Action Visualization

The following diagrams illustrate the androgen receptor signaling pathway and the mechanism of action of AR antagonist 8.

Androgen Receptor Signaling Pathway

Caption: The androgen receptor signaling pathway and the inhibitory action of AR Antagonist 8.

Conclusion

AR antagonist 8 is a potent nonsteroidal antiandrogen that effectively inhibits androgen receptor signaling in prostate cancer cells. Its ability to suppress both cell proliferation and the secretion of the key biomarker PSA at nanomolar concentrations highlights its potential as a therapeutic candidate for the treatment of prostate cancer. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds. The continued development of novel AR antagonists like AR antagonist 8 is crucial in the ongoing effort to overcome resistance to current antiandrogen therapies.

Preclinical development of novel AR antagonists like AR antagonist 8

This technical guide provides a comprehensive overview of the preclinical development process for novel androgen receptor (AR) antagonists, using the hypothetical compound "AR Antagonist 8" as a representative example. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapies for prostate cancer and other androgen-driven diseases.

Introduction: The Androgen Receptor Signaling Axis

The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1] The binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR initiates a conformational change, leading to its dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus.[2][3] Within the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of genes involved in cell proliferation and survival.[2][4] Dysregulation of the AR signaling pathway is a key driver of prostate cancer growth.[1][3]

Mechanism of Action of AR Antagonists

AR antagonists are a class of drugs that inhibit the activity of the androgen receptor.[5] They function by competitively binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of androgens.[5][6] This blockade inhibits the downstream signaling cascade that promotes the growth of androgen-sensitive cells.[5] Second-generation AR antagonists, such as enzalutamide, have demonstrated improved efficacy by not only blocking the ligand-receptor interaction but also by preventing AR nuclear translocation and its association with DNA.[7][8]

Preclinical Development of AR Antagonist 8

The preclinical development of a novel AR antagonist involves a series of in vitro and in vivo studies designed to characterize its potency, selectivity, and efficacy. The following sections detail the experimental protocols and representative data for our hypothetical lead compound, AR Antagonist 8.

In Vitro Evaluation

Objective: To determine the binding affinity of AR Antagonist 8 to the androgen receptor in comparison to established AR antagonists.

Experimental Protocol: A whole-cell radioligand binding assay is performed using prostate cancer cells (e.g., LNCaP) that endogenously express the AR.

-

Cell Culture: LNCaP cells are cultured in appropriate media until they reach 80-90% confluency.

-

Assay Preparation: Cells are harvested and incubated with a known concentration of a radiolabeled androgen, such as [³H]-R1881, a potent synthetic androgen.

-

Competitive Binding: Increasing concentrations of unlabeled AR Antagonist 8, enzalutamide, or bicalutamide are added to compete with the radioligand for binding to the AR.

-

Incubation and Washing: The cell suspensions are incubated to allow for competitive binding to reach equilibrium. Subsequently, the cells are washed to remove unbound radioligand.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC₅₀) for each compound, which represents the concentration required to displace 50% of the radiolabeled ligand. The binding affinity (Ki) is then determined from the IC₅₀ value.

Data Presentation:

| Compound | IC₅₀ (nM) | Ki (nM) |

| AR Antagonist 8 | 5.2 | 2.8 |

| Enzalutamide | 25 | 13.5 |

| Bicalutamide | 150 | 81 |

Table 1: AR Binding Affinity of AR Antagonist 8 and Reference Compounds.

Objective: To assess the ability of AR Antagonist 8 to inhibit androgen-induced transcriptional activity of the AR.

Experimental Protocol: A luciferase reporter gene assay is utilized in a cell line such as COS7, which is co-transfected with an AR expression plasmid and a luciferase reporter plasmid containing AREs.

-

Transfection: COS7 cells are co-transfected with plasmids encoding the full-length human AR and a luciferase reporter gene under the control of an androgen-responsive promoter.

-

Treatment: Transfected cells are treated with a synthetic androgen (e.g., DHT) to stimulate AR activity, in the presence or absence of increasing concentrations of AR Antagonist 8 or reference compounds.

-

Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The percentage of inhibition of AR transcriptional activity is calculated for each concentration of the antagonist, and the IC₅₀ value is determined.

Data Presentation:

| Compound | IC₅₀ (nM) |

| AR Antagonist 8 | 15 |

| Enzalutamide | 75 |

| Bicalutamide | 500 |

Table 2: Inhibition of AR Transcriptional Activity by AR Antagonist 8 and Reference Compounds.

Objective: To evaluate the effect of AR Antagonist 8 on the proliferation of androgen-dependent prostate cancer cells.

Experimental Protocol: The proliferation of a prostate cancer cell line, such as VCaP, is measured in the presence of androgens and the test compounds.

-

Cell Seeding: VCaP cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: The cells are then treated with a stimulatory concentration of DHT and varying concentrations of AR Antagonist 8 or reference compounds.

-

Proliferation Measurement: After a defined incubation period (e.g., 5 days), cell proliferation is assessed using a colorimetric assay such as the alamarBlue® assay.[9]

-

Data Analysis: The half-maximal effective concentration (EC₅₀) for the inhibition of cell proliferation is calculated.

Data Presentation:

| Compound | EC₅₀ (nM) |

| AR Antagonist 8 | 35 |

| Enzalutamide | 180 |

| Bicalutamide | >1000 |

Table 3: Inhibition of Androgen-Dependent Cell Proliferation by AR Antagonist 8 and Reference Compounds.

In Vivo Evaluation

Objective: To assess the in vivo antitumor efficacy of AR Antagonist 8 in a preclinical model of prostate cancer.

Experimental Protocol: An established hormone-sensitive prostate cancer xenograft model, such as the LAPC-4 model, is used.[9]

-

Animal Model: Male severe combined immunodeficient (SCID) mice are used for this study.

-

Tumor Inoculation: LAPC-4 cells are subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).[9] Once the tumors reach the desired volume, the mice are randomized into treatment groups.

-

Treatment Administration: AR Antagonist 8, a vehicle control, or a reference compound is administered to the mice, typically via oral gavage, at a predetermined dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a specified duration of treatment.

-

Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

Data Presentation:

| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1250 | - |

| AR Antagonist 8 | 25 | 312.5 | 75 |

| Enzalutamide | 50 | 500 | 60 |

Table 4: In Vivo Antitumor Efficacy of AR Antagonist 8 in a Prostate Cancer Xenograft Model.

Visualizations

Caption: Androgen Receptor Signaling Pathway.

Caption: Experimental Workflow for Preclinical Evaluation.

Caption: Logical Relationship of Preclinical Findings.

References

- 1. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What are AR antagonists and how do they work? [synapse.patsnap.com]

- 6. erc.bioscientifica.com [erc.bioscientifica.com]

- 7. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. urotoday.com [urotoday.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Cellular Effects of AR Antagonist 8 on Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression, making it a primary therapeutic target. While various AR antagonists have been developed, the emergence of resistance necessitates the discovery of novel compounds with improved efficacy. This technical guide focuses on the cellular effects of AR antagonist 8, also known as indole compound 8 or UT-155, a potent first-in-class indole-based androgen receptor antagonist. This document provides a comprehensive overview of its activity, the methodologies used for its evaluation, and its impact on prostate cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of AR antagonist 8 (UT-155) and its more metabolically stable derivatives.

Table 1: In Vitro Potency of AR Antagonist 8 (UT-155) and Related Compounds [1][2]

| Compound | Prostate Cancer Cell Line | Assay | IC50 (µM) |

| AR Antagonist 8 (UT-155) | LNCaP | AR Transactivation | 0.085 |

| Enzalutamide | LNCaP | AR Transactivation | 0.216 |

| Compound 32c | LNCaP | AR Transactivation | 0.021 |

| Compound 35i | LNCaP | AR Transactivation | 0.021 |

Table 2: Effect of AR Antagonist 8 (UT-155) on AR Target Gene Expression [3]

| Compound | Prostate Cancer Cell Line | Target Gene | Concentration (nM) | Effect |

| AR Antagonist 8 (UT-155) | 22Rv1 | FKBP5 | 10 - 10,000 | Dose-dependent inhibition |

| Enzalutamide | 22Rv1 | FKBP5 | 10 - 10,000 | Dose-dependent inhibition |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the androgen receptor signaling pathway targeted by AR antagonist 8 and a typical experimental workflow for evaluating the cellular effects of such compounds.

References

- 1. The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide: AR Antagonist 8 (WO2014036897, Example 13) and its Effect on Androgen Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen receptor (AR) signaling is a critical pathway in the development and progression of prostate cancer. Consequently, the AR is a primary therapeutic target. While various AR antagonists have been developed, the emergence of resistance necessitates the discovery of novel antagonists with improved potency and distinct mechanisms of action. This technical guide provides a detailed overview of a specific androgen receptor antagonist, designated as "AR antagonist 8 (Example 13)" in patent WO2014036897. This imidazoline derivative has demonstrated significant preclinical activity in inhibiting androgen receptor signaling.

Core Compound Information

AR antagonist 8 (Example 13) is a novel non-steroidal androgen receptor antagonist.[1][2] It has been shown to be effective in inhibiting key markers of androgen receptor activity in prostate cancer cell lines.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of AR antagonist 8 (Example 13).

| Metric | Cell Line | Value | Reference |

| IC50 (PSA Secretion) | LNCaP | 88 nM | [1] |

| IC50 (Cell Proliferation) | LNCaP | 66 nM | [1] |

Mechanism of Action and Effect on Androgen Receptor Signaling

AR antagonist 8 (Example 13) functions as a competitive inhibitor of the androgen receptor.[2] By binding to the AR, it disrupts the normal signaling cascade initiated by androgens like testosterone and dihydrotestosterone (DHT).

The canonical androgen receptor signaling pathway is initiated by the binding of an androgen to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization of the AR, and subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activators, initiates the transcription of genes that drive prostate cancer cell growth and survival, such as prostate-specific antigen (PSA).

AR antagonist 8 (Example 13) intervenes in this pathway by competitively binding to the ligand-binding domain of the AR. This prevents the binding of endogenous androgens, thereby inhibiting the subsequent steps of AR activation, nuclear translocation, and AR-mediated gene transcription. The potent inhibition of PSA secretion observed experimentally is a direct consequence of this disruption of the AR signaling pathway.

Signaling Pathway Diagram

Caption: Canonical Androgen Receptor Signaling Pathway and the inhibitory action of AR Antagonist 8.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary, based on the information available in patent WO2014036897.

LNCaP Cell Proliferation Assay

-

Cell Culture: Human prostate cancer LNCaP cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Preparation: Cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with varying concentrations of AR antagonist 8 (Example 13) or vehicle control (DMSO).

-

Incubation: The plates were incubated for 3 days.

-

Cell Viability Measurement: Cell proliferation was assessed using a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal was measured using a plate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a four-parameter logistic curve.

Prostate-Specific Antigen (PSA) Secretion Assay

-

Cell Culture and Seeding: LNCaP cells were cultured as described above and seeded in 24-well plates.

-

Androgen Stimulation and Compound Treatment: After adherence, the culture medium was replaced with a medium containing a synthetic androgen (e.g., R1881) to stimulate PSA secretion. Concurrently, cells were treated with different concentrations of AR antagonist 8 (Example 13) or a vehicle control.

-

Incubation: The cells were incubated for 4 days to allow for PSA accumulation in the supernatant.

-

Supernatant Collection: After the incubation period, the cell culture supernatant was collected.

-

PSA Quantification: The concentration of PSA in the supernatant was quantified using a commercially available PSA ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The IC50 value for PSA secretion inhibition was determined by plotting the percentage of PSA inhibition against the log concentration of AR antagonist 8 (Example 13) and performing a non-linear regression analysis.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of AR Antagonist 8.

Conclusion and Future Directions

AR antagonist 8 (Example 13) from patent WO2014036897 is a potent, non-steroidal inhibitor of the androgen receptor signaling pathway. Its ability to significantly reduce both prostate cancer cell proliferation and PSA secretion at nanomolar concentrations in preclinical models highlights its potential as a therapeutic candidate. The provided experimental protocols offer a basis for the further investigation and characterization of this and similar compounds. Future research should focus on in vivo efficacy and safety studies, as well as a more detailed elucidation of its molecular interactions with the androgen receptor, including its effects on AR conformation, co-regulator recruitment, and potential to overcome resistance mechanisms observed with current anti-androgen therapies.

References

Initial Toxicity Screening of AR Antagonist 8: A Technical Guide

Version: 1.0

Executive Summary

This document provides a comprehensive technical overview of the initial non-clinical toxicity screening of AR Antagonist 8, a novel non-steroidal androgen receptor (AR) antagonist. The primary objective of this initial safety evaluation is to identify potential target organ toxicities, establish a preliminary safety profile, and determine a safe starting dose for further preclinical studies. The screening encompasses a battery of in vitro and in vivo assays designed to assess cytotoxicity, genotoxicity, and acute systemic toxicity. All studies are conducted in compliance with Good Laboratory Practice (GLP) principles to ensure data integrity and reliability for regulatory submissions.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[1][2][3][4] In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[1] Upon binding to androgens like dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[1][2] Within the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes responsible for cell proliferation and survival.[1][2] AR Antagonist 8 is designed to competitively inhibit this pathway.

In Vitro Toxicity Assessment

The initial in vitro safety evaluation of AR Antagonist 8 is focused on two key areas: general cytotoxicity and specific genotoxicity.

Cytotoxicity Assay

The potential for AR Antagonist 8 to induce cell death was assessed using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in a panel of human cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

-

Cell Seeding: Human prostate cancer (LNCaP, AR-positive) and human embryonic kidney (HEK293, AR-negative) cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: AR Antagonist 8 was dissolved in DMSO and serially diluted in culture medium to final concentrations ranging from 0.1 µM to 100 µM. Cells were treated with the compound or vehicle control (0.1% DMSO) for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) was calculated using non-linear regression analysis.

The results indicate that AR Antagonist 8 exhibits selective cytotoxicity towards the AR-positive LNCaP cell line, with minimal impact on the AR-negative HEK293 cells at concentrations up to 100 µM.

| Cell Line | Receptor Status | IC₅₀ (µM) |

| LNCaP | AR-Positive | 25.4 |

| HEK293 | AR-Negative | > 100 |

Genotoxicity Assay

The genotoxic potential of AR Antagonist 8 was evaluated using the in vitro micronucleus assay, which detects both aneugenic (whole chromosome loss/gain) and clastogenic (chromosome breakage) events.[7][8][9]

-

Cell Culture: Human peripheral blood lymphocytes were cultured for 48 hours.

-

Treatment: Cells were treated with AR Antagonist 8 at three concentrations (5, 12.5, and 25 µM), a vehicle control (0.1% DMSO), and positive controls (Mitomycin C for clastogenicity, Colchicine for aneugenicity).

-

Cytokinesis Block: Cytochalasin B (6 µg/mL) was added to the cultures to block cytokinesis, resulting in binucleated cells.[7][8] This ensures that cells analyzed have completed one cell division, which is necessary for micronucleus formation.[7][8]

-

Harvest and Staining: After a 24-hour incubation, cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. Slides were stained with Giemsa.

-

Scoring: A minimum of 2000 binucleated cells per concentration were scored for the presence of micronuclei.[9]

-

Cytotoxicity Assessment: The Cytokinesis-Block Proliferation Index (CBPI) was calculated to assess cell cycle delay.

AR Antagonist 8 did not induce a statistically significant increase in the frequency of micronucleated binucleated cells at any tested concentration compared to the vehicle control. The positive controls induced the expected significant increases, confirming the validity of the assay.

| Treatment | Concentration (µM) | % Binucleated Cells with Micronuclei (Mean ± SD) | Fold Increase over Vehicle |

| Vehicle (0.1% DMSO) | - | 1.2 ± 0.3 | 1.0 |

| AR Antagonist 8 | 5 | 1.3 ± 0.4 | 1.1 |

| AR Antagonist 8 | 12.5 | 1.5 ± 0.5 | 1.3 |

| AR Antagonist 8 | 25 | 1.6 ± 0.4 | 1.3 |

| Mitomycin C (Positive) | 0.5 | 15.8 ± 2.1 | 13.2 |

| Colchicine (Positive) | 0.02 | 18.2 ± 2.5 | 15.2 |

| *p < 0.01 compared to vehicle control |

In Vivo Acute Toxicity Assessment

An acute oral toxicity study was conducted in rats to determine the potential for systemic toxicity following a single high dose of AR Antagonist 8. The study was designed in accordance with OECD Guideline 423 (Acute Toxic Class Method).[10][11]

Experimental Protocol: Acute Oral Toxicity in Rats

-

Animals: Young adult female Wistar rats were used, as they are generally considered more sensitive.[12]

-

Housing: Animals were housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for an overnight fast prior to dosing.[11]

-

Dosing: A single limit dose of 2000 mg/kg of AR Antagonist 8, formulated in 0.5% carboxymethylcellulose, was administered by oral gavage.[12][13]

-

Observations: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing.[11][14] Observations were made frequently on the day of dosing and daily thereafter.

-

Necropsy: At the end of the 14-day observation period, all animals were euthanized and subjected to a gross necropsy.

Results: Acute Oral Toxicity

No mortality or significant clinical signs of toxicity were observed at the 2000 mg/kg limit dose. Body weight gain was comparable to that of control animals. Gross necropsy revealed no treatment-related abnormalities.

| Observation Period | Mortality | Clinical Signs of Toxicity | Body Weight Change | Gross Necropsy Findings |

| Day 0 - Day 14 | 0/3 | None observed. Normal activity and appearance. | Normal weight gain consistent with age. | No visible abnormalities. |

Based on these results, the LD₅₀ of AR Antagonist 8 is greater than 2000 mg/kg, classifying it as a substance with low acute toxicity.

Workflows and Processes

The initial toxicity screening of AR Antagonist 8 is part of a larger, structured preclinical development program. The workflows ensure a systematic evaluation of the compound's safety profile before advancing to more complex studies.

Conclusion

The initial toxicity screening of AR Antagonist 8 demonstrates a favorable preliminary safety profile. The compound exhibits selective cytotoxicity towards AR-positive cancer cells, shows no evidence of genotoxicity in the in vitro micronucleus assay, and has a low acute oral toxicity profile in vivo. These results support the continued preclinical development of AR Antagonist 8 as a potential therapeutic agent for androgen receptor-dependent prostate cancer. Further studies, including repeat-dose toxicity and safety pharmacology assessments, are warranted to build a more comprehensive safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. researchgate.net [researchgate.net]

- 5. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 8. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rodent behavioural test - Acute oral TOXICITY study - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. fda.gov [fda.gov]

- 13. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

The Evolving Landscape of Androgen Receptor Antagonism: A Deep Dive into the Structural Activity Relationship (SAR) of Novel Derivatives

For Immediate Release

In the relentless pursuit of more effective treatments for prostate cancer, the androgen receptor (AR) remains a critical therapeutic target. The development of resistance to first-generation antiandrogens has spurred intensive research into novel chemical scaffolds with improved potency and the ability to overcome resistance mechanisms. This technical guide delves into the structural activity relationship (SAR) studies of key androgen receptor antagonist derivatives, with a particular focus on the optimization of lead compounds that have paved the way for next-generation therapies. We will explore the quantitative data driving these studies, the detailed experimental protocols used to evaluate compound efficacy, and the intricate signaling pathways these antagonists disrupt.

Core Principles of Androgen Receptor Antagonism

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate gene expression. This signaling cascade is a primary driver of prostate cancer cell growth and survival.[1] AR antagonists function by competitively binding to the ligand-binding domain (LBD) of the AR, thereby inhibiting the binding of endogenous androgens and disrupting the downstream signaling cascade.[2][3] Second-generation antagonists, such as enzalutamide, exhibit a higher binding affinity for the AR and can also prevent AR nuclear translocation, DNA binding, and coactivator recruitment.[4][5]

The Pivotal Role of "Compound 8" in SAR Studies

The nomenclature "compound 8" appears in multiple seminal studies on AR antagonists, often designating a crucial lead compound that serves as a springboard for extensive SAR exploration. For instance, in the development pathway leading to enzalutamide, a compound designated as 8 was identified as an optimal derivative with a higher binding affinity than the first-generation antiandrogen bicalutamide.[1][6] Further modifications to this scaffold were instrumental in elucidating the SAR of this chemical series. Similarly, a distinct indole-based molecule, also referred to as compound 8 , has been identified as a first-in-class AR antagonist with very high potency (IC50 = 0.085 μM), although it suffered from metabolic instability.[7] This instability prompted further SAR studies on over 50 derivatives to enhance pharmacokinetic properties while retaining potent antagonistic activity.[7]

Quantitative Analysis of AR Antagonist Derivatives

The following tables summarize the quantitative data from SAR studies of various AR antagonist derivatives, highlighting the impact of specific structural modifications on their biological activity.

| Compound | Modification from Parent Scaffold | LNCaP Cell Proliferation IC50 (nM) | PSA Secretion IC50 (nM) | AR Binding Affinity (Ki, nM) |

| Antagonist 8 (Example 13) | Parent Indole Scaffold | 66[8] | 88[8] | Not Reported |

| 32c | Modification of Indole Scaffold | Not Reported | Not Reported | Not Reported |

| 35i | Modification of Indole Scaffold | Not Reported | IC50 = 0.021 μM (21 nM)[7] | Not Reported |

| Bicalutamide | First-Generation Standard | ~1000 | ~1000 | ~159 |

| Enzalutamide (MDV3100) | Second-Generation Standard | ~36 | ~22 | ~2.1 |

| Apalutamide (ARN-509) | Second-Generation Standard | ~30 | ~16 | ~2.2 |

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Visualizing Key Biological and Experimental Processes

To better understand the mechanisms of action and the experimental approaches in SAR studies, the following diagrams have been generated.

References

- 1. mdpi.com [mdpi.com]

- 2. erc.bioscientifica.com [erc.bioscientifica.com]

- 3. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]

- 5. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for AR Antagonist 8: In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) is a crucial driver in the progression of prostate cancer.[1][2] Therapeutically targeting this receptor with antagonists is a primary strategy in the management of this disease.[3][4] These antagonists function by competitively binding to the AR, thereby inhibiting its activation by androgens like testosterone and dihydrotestosterone (DHT).[4][5] This blockade prevents the downstream signaling cascade that leads to the transcription of genes involved in cell proliferation and survival.[1][2] This document provides detailed protocols for in vitro cell-based assays to characterize the activity of a novel or test compound, herein referred to as "AR Antagonist 8". The described assays are fundamental for determining the potency and mechanism of action of potential AR inhibitors.

Data Presentation

The following table summarizes representative quantitative data for well-characterized AR antagonists in various prostate cancer cell lines. This data can serve as a benchmark for evaluating the performance of "AR antagonist 8".

| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |

| Enzalutamide | LNCaP | Competition Binding | - | 21.4 | [6] |

| Enzalutamide | LNCaP | AR Luciferase Reporter | - | 26 | [6] |

| Enzalutamide | LNCaP | Cytotoxicity | Cell Viability | See Figure | [7] |

| Bicalutamide | LNCaP | Competition Binding | - | 160 | [6] |

| Darolutamide | AR-HEK293 | AR Luciferase Reporter | - | 26 | [6] |

| Apalutamide | - | AR Luciferase Reporter | - | 200 | [6] |

| M17-B15 | FL-ARF876L | - | - | 160 | [8] |

| Darolutamide | FL-ARF876L | - | - | 100 | [8] |

| M17-B15 | FL-ARF876L/T877A | - | - | 150 | [8] |

| Darolutamide | FL-ARF876L/T877A | - | - | 340 | [8] |

| JJ-450 | C4-2-PSA-rl | PSA-Luciferase | - | See Figure | [9] |

Experimental Protocols

Cell Culture

Prostate cancer cell lines such as LNCaP (androgen-sensitive), C4-2 (castration-resistant), and LAPC4 are suitable for these assays.[6]

-

Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Hormone-Depleted Medium: For experiments, cells are typically cultured in a medium containing charcoal-stripped FBS to remove endogenous androgens.[10]

AR-Mediated Reporter Gene Assay

This assay measures the ability of an antagonist to inhibit AR-mediated transcription of a reporter gene.[11]

-

Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).[11] In the presence of an androgen agonist (e.g., R1881), the AR binds to the ARE and drives reporter gene expression. An antagonist will inhibit this process.

-

Procedure:

-

Seed cells in 96-well plates.

-

Co-transfect cells with an AR expression vector and an ARE-luciferase reporter vector.

-

After 24 hours, replace the medium with a hormone-depleted medium.

-

Pre-treat cells with varying concentrations of "AR Antagonist 8" or a known antagonist (e.g., enzalutamide) for 1-2 hours.

-

Stimulate the cells with a synthetic androgen agonist like R1881 (e.g., 10 nM) for 24 hours.[11]

-

Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Determine the IC50 value of "AR Antagonist 8" by plotting the percentage of inhibition of luciferase activity against the log concentration of the antagonist.

Cell Viability Assay (WST-1 Assay)

This assay assesses the effect of the antagonist on the proliferation and viability of prostate cancer cells.[6]

-

Principle: The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a colored formazan product, which can be quantified by measuring absorbance.

-

Procedure:

-

Seed 10,000 cells per well in a 96-well plate.[6]

-

After 24 hours, switch to a medium with 5% charcoal-stripped FBS for another 24 hours.[6]

-

Treat cells with a combination of R1881 and varying concentrations of "AR Antagonist 8".[6]

-

After 72 hours of treatment, add 10 µL of WST-1 solution to each well and incubate for 2 hours.[6]

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of viable cells relative to the control and determine the IC50 value.

Gene Expression Analysis (qPCR)

This method quantifies the effect of the antagonist on the expression of endogenous AR target genes, such as Prostate-Specific Antigen (PSA), TMPRSS2, and FKBP5.[6][12]

-

Principle: Real-time quantitative PCR (qPCR) is used to measure the mRNA levels of specific genes.

-

Procedure:

-

Treat cells with R1881 and different concentrations of "AR Antagonist 8" for a specified time (e.g., 16-24 hours).[6]

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using primers specific for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Data Analysis: Analyze the relative change in mRNA expression of the target genes in treated cells compared to control cells.

Western Blotting for AR Protein Levels and Localization

This technique is used to determine the effect of the antagonist on AR protein expression and its translocation to the nucleus.[6][10]

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

Procedure:

-

Treat cells as described for the gene expression analysis.

-

For localization studies, separate cytoplasmic and nuclear fractions.[8][10]

-

Lyse the cells (or fractions) and determine the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against AR and a loading control (e.g., GAPDH for whole-cell lysates, Lamin B1 for nuclear fractions).[8]

-

Incubate with a secondary antibody and detect the signal.

-

-

Data Analysis: Quantify the band intensities to determine the relative AR protein levels.

Mandatory Visualizations

Caption: Androgen Receptor Signaling Pathway and Mechanism of AR Antagonist 8.

Caption: General Experimental Workflow for In Vitro Characterization of AR Antagonist 8.

References

- 1. mdpi.com [mdpi.com]

- 2. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are AR antagonists and how do they work? [synapse.patsnap.com]

- 5. Flutamide - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Small-Molecule Inhibition of Androgen Receptor Dimerization as a Strategy against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes: Luciferase Reporter Gene Assay for Androgen Receptor (AR) Antagonist 8 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The androgen receptor (AR), a ligand-dependent transcription factor, is a key driver in the progression of prostate cancer.[1] Consequently, the development of AR antagonists is a primary therapeutic strategy. The luciferase reporter gene assay is a highly sensitive and quantitative method for screening and characterizing the efficacy of potential AR antagonists. This document provides a comprehensive protocol for assessing the activity of a specific compound, "AR antagonist 8," using this cell-based assay.

The principle of this assay relies on engineered mammalian cells that co-express the human AR and a firefly luciferase reporter gene. The expression of the luciferase gene is controlled by an androgen response element (ARE) in its promoter.[2] When an androgen agonist, such as dihydrotestosterone (DHT), binds to the AR, the complex translocates to the nucleus and binds to the ARE, initiating the transcription of the luciferase gene.[3] An AR antagonist, like AR antagonist 8, will compete with the agonist for AR binding, leading to a dose-dependent reduction in luciferase expression and, consequently, a decrease in the luminescent signal.[4]

Androgen Receptor Signaling Pathway & Assay Principle

The binding of an androgen to the cytosolic AR induces a conformational change, causing the dissociation of heat shock proteins (HSPs).[5] The activated AR then dimerizes and translocates into the nucleus, where it binds to AREs on the DNA.[1] This binding event recruits co-regulators and initiates the transcription of target genes, which in this assay system, is the luciferase reporter gene.[5] AR antagonist 8 is hypothesized to competitively inhibit the binding of androgens to the AR, thereby preventing this signaling cascade.

Caption: AR signaling pathway and the principle of the luciferase reporter assay.

Experimental Protocols

This protocol is designed for a 96-well plate format and utilizes the Dual-Luciferase® Reporter Assay System for normalization.[6][7]

Materials and Reagents

-

Cell Line: PC-3 (human prostate cancer, AR-negative) or LNCaP (human prostate cancer, AR-positive with T877A mutation). PC-3 cells require co-transfection with an AR expression vector.[2][8]

-

Plasmids:

-

pCMV-hAR (human AR expression vector, for AR-negative cells)

-

pGL4-ARE-luc2 (Firefly luciferase reporter vector with AREs)[9]

-

pRL-TK (Renilla luciferase control vector for normalization)

-

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-